2-Amino-4-ethoxybenzoic acid, with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol, is an aromatic compound characterized by the presence of an amino group and an ethoxy group attached to a benzoic acid structure. Its systematic name reflects its chemical structure, indicating the positions of the functional groups on the benzene ring. The compound is known to exhibit a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
These reactions enable the compound to serve as a versatile intermediate in organic synthesis .
2-Amino-4-ethoxybenzoic acid exhibits several biological activities:
The synthesis of 2-amino-4-ethoxybenzoic acid typically involves:
Different synthetic pathways may be employed depending on the desired scale and purity of the final product .
2-Amino-4-ethoxybenzoic acid finds applications in various fields:
Research into the interactions of 2-amino-4-ethoxybenzoic acid with biological systems has highlighted several important aspects:
These interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .
Several compounds share structural similarities with 2-amino-4-ethoxybenzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
2-Amino-4-(benzyloxy)benzoic acid | 528872-40-4 | 0.98 | Contains a benzyloxy group, enhancing lipophilicity |
2-Amino-5-ethoxy-4-hydroxybenzoic acid | 164161-22-2 | 0.94 | Hydroxy group adds additional hydrogen bonding sites |
2-Amino-4,5-diethoxybenzoic acid | 20197-72-2 | 0.94 | Contains two ethoxy groups, increasing steric bulk |
4-Amino-2-ethoxybenzoic acid | 59-07-4 | 0.96 | Different amino positioning may alter biological activity |
These similar compounds illustrate variations in functional groups and their potential impact on biological activity and applications .